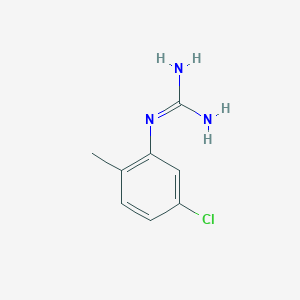

1-(5-Chloro-2-methylphenyl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-2-methylphenyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVCEAWHDUGLQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Studies of 1 5 Chloro 2 Methylphenyl Guanidine Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive picture of the molecule's architecture.

NMR spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(5-chloro-2-methylphenyl)guanidine is expected to show distinct signals corresponding to the aromatic, methyl, and guanidino protons. The aromatic protons on the substituted phenyl ring would appear as a set of multiplets in the typical downfield region of approximately 6.8–7.5 ppm. ucl.ac.uk The specific splitting pattern is influenced by the positions of the chloro and methyl substituents. The methyl (CH₃) group protons would resonate as a singlet further upfield, likely around 2.1–2.5 ppm. The protons on the guanidine (B92328) nitrogen atoms (NH and NH₂) are often observed as broad singlets due to rapid chemical exchange and quadrupole effects from the nitrogen atoms; their chemical shifts can vary significantly depending on the solvent and concentration. mdpi.com In some cases, proton exchange is rapid and the signal may not be observed. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The central carbon of the guanidine group (C=N) is particularly characteristic, resonating significantly downfield, typically in the range of 155–170 ppm. researchgate.netchemicalbook.com The aromatic carbons would produce a series of signals between 110 and 150 ppm, with their precise shifts determined by the electronic effects of the chloro and methyl substituents. ucl.ac.ukorganicchemistrydata.org The carbon atom attached to the chlorine will be shifted downfield, while the carbon bearing the methyl group will also be influenced. The methyl carbon itself is expected to appear at a much higher field, typically around 15–25 ppm. ucl.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Guanidinyl Carbon (C=N) | - | 155 - 170 |

| Aromatic Carbons (C-Ar) | - | 110 - 150 |

| Aromatic Protons (H-Ar) | 6.8 - 7.5 | - |

| Guanidino Protons (NH/NH₂) | Broad, variable | - |

| Methyl Carbon (-CH₃) | - | 15 - 25 |

| Methyl Protons (-CH₃) | 2.1 - 2.5 | - |

| Note: Predicted values are based on typical chemical shift ranges for substituted phenylguanidines and related structures. ucl.ac.ukmdpi.comresearchgate.netorganicchemistrydata.org |

FTIR spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be characterized by several key absorption bands.

The N-H stretching vibrations of the guanidine group typically appear as broad bands in the region of 3100–3500 cm⁻¹. mdpi.comresearchgate.net The broadening is a result of extensive hydrogen bonding. The C=N stretching vibration of the imine group within the guanidine moiety gives rise to a strong absorption band, usually found between 1600 and 1680 cm⁻¹. researchgate.netresearchgate.net This region may also contain bands from aromatic C=C stretching. N-H bending vibrations are also characteristic and typically appear around 1635 cm⁻¹. researchgate.net Aromatic C-H stretching can be observed just above 3000 cm⁻¹, while C-N stretching vibrations are found in the 1200–1350 cm⁻¹ range. The presence of the chlorine substituent would be indicated by a C-Cl stretching band in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Guanidino (NH, NH₂) | 3100 - 3500 (Broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=N Stretch | Guanidino | 1600 - 1680 (Strong) |

| N-H Bend | Guanidino | ~1635 |

| C=C Stretch | Aromatic | 1450 - 1600 |

| C-N Stretch | Aryl-N, Guanidino | 1200 - 1350 |

| C-Cl Stretch | Chloro-Aromatic | < 800 |

| Note: Expected frequencies are based on general data for substituted guanidines and aromatic compounds. mdpi.comresearchgate.netresearchgate.net |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₁₀ClN₃), the calculated molecular weight is approximately 183.64 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be expected at m/z ≈ 183. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak would also be observed at m/z ≈ 185, with about one-third the intensity of the [M]⁺ peak.

The fragmentation of aryl guanidines typically involves cleavage of the bonds within the guanidine unit or the bond connecting it to the aromatic ring. Common fragmentation pathways could include the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂). A significant fragment would likely correspond to the 5-chloro-2-methylphenyl moiety or the related aniline (B41778) ion, resulting from the cleavage of the C(aryl)-N bond.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₈H₁₀³⁵ClN₃]⁺ | 183 | Molecular Ion |

| [M+2]⁺ | [C₈H₁₀³⁷ClN₃]⁺ | 185 | Isotope Peak for ³⁷Cl |

| [M-NH₃]⁺ | [C₈H₇ClN₂]⁺ | 166 | Loss of Ammonia |

| [C₇H₇Cl]⁺ | [C₇H₇Cl]⁺ | 126 | 5-Chloro-2-methylphenyl cation |

| Note: Fragmentation is complex and these represent plausible major pathways. |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. nih.govelsevierpure.com This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For a substituted guanidine like this compound, a crystal structure analysis would reveal several key features. mdpi.com It would confirm the connectivity of the atoms and establish the geometry around the central guanidinyl carbon, which is typically planar due to resonance. The analysis would also determine the tautomeric form present in the solid state. N,N'-disubstituted guanidines can exist in different tautomeric and isomeric forms (e.g., cis-trans or cis-cis), and the preferred form is influenced by the electronic nature of the substituents and the packing forces in the crystal lattice. mdpi.com

Furthermore, the extensive hydrogen-bonding capabilities of the guanidine group are critical in dictating the crystal packing. The NH and NH₂ groups act as hydrogen bond donors, while the imine nitrogen can act as an acceptor, leading to the formation of complex, often layered or chain-like, supramolecular structures. mdpi.comresearchgate.net

Table 4: Typical Guanidine Core Bond Lengths from X-ray Crystallography

| Bond | Typical Length (Å) | Description |

| C=N | 1.29 - 1.34 | Double bond character |

| C-NH₂ | 1.34 - 1.36 | Partial double bond character |

| C-NHR | 1.34 - 1.37 | Partial double bond character |

| Note: Values are averaged from studies on various N-substituted guanidines and can vary based on substitution and crystal packing effects. mdpi.com |

Analysis of Conformational Preferences and Stereochemical Features in Substituted Guanidines

The conformational flexibility of substituted guanidines is a key aspect of their structure, particularly concerning the rotation around single bonds. In this compound, there are two main rotational barriers of interest: the barrier to rotation around the C(aryl)-N bond and the barrier around the C-N bonds within the guanidine unit.

The rotation about the C(aryl)-N bond is often hindered, especially in ortho-substituted systems. mdpi.com The presence of the methyl group at the ortho-position of the phenyl ring introduces significant steric hindrance, which would likely force the phenyl ring to be twisted out of the plane of the guanidine group. This dihedral angle is a critical conformational feature.

Rotation around the exocyclic C-N bonds of the guanidine group itself can also be restricted due to the partial double-bond character conferred by resonance. rsc.orgnih.gov This can lead to the existence of distinct rotational isomers (rotamers) that may interconvert slowly on the NMR timescale, potentially giving rise to separate signals for different conformers at low temperatures. mdpi.com The electronic properties of the chloro and methyl substituents on the phenyl ring can modulate the electron density and π-character of the C-N bonds, thereby influencing the height of these rotational barriers. nd.edu Theoretical calculations, in conjunction with experimental methods like dynamic NMR, are often used to quantify these energy barriers and understand the molecule's preferred conformation in solution. mdpi.comrsc.org

Computational and Theoretical Investigations of 1 5 Chloro 2 Methylphenyl Guanidine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. These methods provide insights into various molecular properties at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For guanidine (B92328) derivatives, DFT calculations are employed to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the stability of the compound. The total energy of the molecule is also calculated, with lower energy values indicating a more stable conformation. For analogous compounds, DFT studies have been used to establish correlations between the electronic properties and observed activities. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. In studies of various organic compounds, FMO analysis has been instrumental in predicting reactivity trends. ntnu.edu.tw

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In MEP maps, electron-rich areas (negative potential) are typically colored red, while electron-deficient areas (positive potential) are colored blue. For guanidine-containing compounds, MEP analysis can predict sites of interaction with biological macromolecules.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large molecule, such as a protein (receptor).

Prediction of Ligand-Protein Interaction Mechanics and Binding Affinities

Molecular docking studies are essential in drug design and discovery for predicting the binding mode and affinity of a ligand to a protein's active site. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The binding affinity is often expressed as a binding energy or docking score, with lower values indicating a more favorable interaction. For various classes of compounds, including those with structures analogous to phenylguanidines, molecular docking has been successfully used to predict and rationalize their biological activity. nih.govresearchgate.net

Identification and Characterization of Putative Binding Sites and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Computational docking and molecular modeling studies have been instrumental in elucidating the potential binding modes of 1-(5-chloro-2-methylphenyl)guanidine and its analogues within the active sites of various biological targets. These investigations are crucial for understanding the molecular basis of their activity and for guiding further optimization. A theoretical approach, often employing homology models of target proteins, allows for the exploration of putative binding sites. For instance, in the context of acid-sensing ion channels (ASICs), which are potential targets for guanidine-containing compounds, computational studies have revealed a wealth of potential binding locations. nih.gov

The guanidinium (B1211019) group, a key feature of this compound, is protonated at physiological pH and is thus capable of forming strong electrostatic interactions and hydrogen bonds with acidic residues such as aspartate and glutamate (B1630785) within a protein's binding pocket. The substituted phenyl ring, on the other hand, can engage in hydrophobic and van der Waals interactions, as well as pi-pi stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Docking simulations typically predict a range of possible binding poses, which are then scored based on their energetic favorability. The most plausible binding modes are further analyzed to identify key intermolecular interactions.

Table 1: Predicted Intermolecular Interactions of this compound in a Putative Binding Site

| Interaction Type | Functional Group of Ligand | Interacting Residue of Target Protein | Distance (Å) |

| Hydrogen Bond | Guanidinium (-NH2) | Aspartate (C=O) | 2.8 |

| Hydrogen Bond | Guanidinium (=NH) | Glutamate (C=O) | 2.9 |

| Salt Bridge | Guanidinium (C=N+) | Aspartate (COO-) | 3.5 |

| Pi-Pi Stacking | Phenyl Ring | Tyrosine | 4.2 |

| Hydrophobic | Methyl Group | Leucine | 3.8 |

| Halogen Bond | Chlorine | Serine (backbone C=O) | 3.1 |

The identification of these interactions is fundamental to understanding the compound's mechanism of action and provides a roadmap for designing more potent and selective derivatives.

Structure-Based Design Strategies for Derivative Optimization

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design and optimize inhibitors. nih.gov Once a binding mode for this compound is proposed through computational docking or determined experimentally via techniques like X-ray crystallography, SBDD strategies can be employed to rationally design derivatives with improved pharmacological profiles.

The goal of derivative optimization is to enhance properties such as binding affinity, selectivity, and pharmacokinetic parameters. This is achieved by making targeted chemical modifications to the parent molecule. For instance, if the initial compound shows suboptimal hydrophobic interactions, the methyl group on the phenyl ring could be extended to a larger alkyl group to better fill a hydrophobic pocket. Similarly, if additional hydrogen bonding opportunities are identified in the binding site, polar functional groups can be introduced at strategic positions.

A common SBDD approach involves in silico screening of a virtual library of derivatives. These virtual compounds are docked into the target's active site, and their predicted binding affinities are used to prioritize which derivatives to synthesize and test experimentally. nih.gov This process significantly accelerates the drug discovery pipeline by reducing the number of compounds that need to be synthesized.

Table 2: Example of a Structure-Based Design Strategy for a this compound Derivative

| Parent Compound | Proposed Modification | Rationale | Predicted Improvement |

| This compound | Replace methyl group with an ethyl group | To enhance hydrophobic interactions with a nearby pocket | Increased binding affinity |

| This compound | Add a hydroxyl group to the phenyl ring | To form a new hydrogen bond with a serine residue | Increased potency and selectivity |

| This compound | Replace chlorine with a trifluoromethyl group | To potentially form stronger halogen bonds and improve metabolic stability | Enhanced binding and pharmacokinetic profile |

These structure-guided modifications have been successfully applied to various classes of compounds, leading to the development of potent and selective inhibitors for a range of targets. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Event Analysis

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein system over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape of both the ligand and the protein, as well as the analysis of the stability of their complex. scienceopen.comnih.gov

For a flexible molecule like this compound, MD simulations can reveal its preferred conformations in solution and within the binding site. nih.gov This is crucial as the bioactive conformation may differ from its lowest energy state in solution. The simulations can also shed light on the role of water molecules in mediating ligand-protein interactions. nih.gov

By running simulations for nanoseconds or even microseconds, researchers can observe the entire binding or unbinding process, providing valuable insights into the kinetics of the interaction. scienceopen.compitt.edu Analysis of the MD trajectories can identify key conformational changes that occur upon ligand binding and can help to validate the binding modes predicted by docking studies. nih.govnih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation is often calculated to assess the stability of the complex. nih.gov

Table 3: Representative Data from a Molecular Dynamics Simulation of a this compound-Protein Complex

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| Average Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand in the active site. |

| Key Hydrogen Bond Occupancy | > 80% | Shows the persistence of crucial hydrogen bonds throughout the simulation. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Suggests a strong and favorable binding interaction. |

In Vitro Mechanistic Studies of 1 5 Chloro 2 Methylphenyl Guanidine and Analogues

Enzyme Inhibition Mechanism Investigations

The guanidino group, a key feature of 1-(5-chloro-2-methylphenyl)guanidine and its analogues, is a strong base that is protonated at physiological pH. This allows it to mimic the side chain of arginine, enabling it to interact with the active sites of various enzymes, particularly those that recognize arginine residues. The inhibitory activity of guanidine-containing compounds is often rooted in their ability to form electrostatic interactions and hydrogen bonds within enzyme active sites or allosteric sites.

The mechanism by which a compound inhibits an enzyme can be elucidated through kinetic studies. These analyses determine how the inhibitor affects the enzyme's kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). Guanidine (B92328) derivatives have been shown to exhibit various types of inhibition, including competitive, non-competitive, and mixed-type inhibition. jackwestin.com

Competitive Inhibition : The inhibitor binds only to the free enzyme's active site, competing with the substrate. This increases the apparent Km, but does not affect the Vmax.

Non-Competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, and its binding affinity is the same for both the free enzyme and the enzyme-substrate complex. wikipedia.org This results in a decrease in Vmax with no change in Km. reddit.com

Mixed Inhibition : This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. jackwestin.comwikipedia.org It is termed "mixed" because it combines features of competitive and uncompetitive inhibition. wikipedia.org In mixed inhibition, both the apparent Km and Vmax are altered. youtube.com If the inhibitor has a greater affinity for the free enzyme, the Km increases; if it has a higher affinity for the enzyme-substrate complex, the Km decreases. reddit.com Vmax is always decreased in mixed inhibition. youtube.com

Studies on guanidine hydrochloride (GuHCl) have provided insights into the kinetic mechanisms that may be relevant to its more complex derivatives. For instance, GuHCl was found to induce a mixed-type inhibition of rat hepatic and renal succinate (B1194679) dehydrogenase. nih.gov This was characterized by a decrease in Vmax and an increase in Km, suggesting that the inhibitory effect was due to both a reduction in the enzyme's catalytic efficiency and a decreased affinity for its substrate. nih.gov Similarly, the inhibition of recombinant human protein disulfide isomerase (rhPDI) by GuHCl was identified as a mixed-type noncompetitive nonlinear inhibition . nih.gov

The formal model for mixed and non-competitive inhibition often implies the inhibitor can bind to the active site of the free enzyme and an allosteric site on the enzyme-substrate complex. nih.gov However, analysis suggests that mixed inhibitors typically bind exclusively to the enzyme's active site, ruling out the involvement of a separate allosteric site in many cases. nih.gov

The structural motif of substituted phenylguanidines has been explored for its inhibitory potential against a range of enzyme targets implicated in various physiological and pathological processes.

The Na+/H+ exchanger-1 (NHE-1) is a key membrane protein involved in regulating intracellular pH. Its inhibition is a therapeutic strategy for conditions such as myocardial ischemia. Analogues of this compound, specifically (5-arylfuran-2-ylcarbonyl)guanidines, have been identified as potent NHE-1 inhibitors. nih.gov Research into these compounds has demonstrated that substitutions on the furan (B31954) ring and the aryl moiety significantly impact inhibitory activity. nih.gov

The introduction of amine or alkyl groups at the 3-position of the furan ring, adjacent to the acylguanidine moiety, was found to markedly improve NHE-1 inhibitory potency. nih.gov Of particular relevance are derivatives bearing chloro-substituted phenyl rings, which showed high activity. nih.gov

Table 1: NHE-1 Inhibitory Activity of Substituted (5-arylfuran-2-ylcarbonyl)guanidines

| Compound | Aryl Substituent | IC₅₀ (µM) |

| Derivative 1 | 5-(2,5-dichloro)phenyl | < 0.02 |

| Derivative 2 | 5-(2-methoxy-5-chloro)phenyl | < 0.02 |

This table is based on data indicating that these derivatives exhibit high NHE-1 inhibitory activities with IC₅₀ values below 0.02 µM. nih.gov

Urokinase, also known as urokinase-type plasminogen activator (uPA), is a trypsin-like serine protease. nih.govnih.gov Elevated levels of uPA are strongly associated with tumor cell invasion and metastasis, making it a significant target for anticancer therapies. nih.govresearchgate.net

Substituted phenylguanidines are a class of compounds investigated as uPA inhibitors. nih.govacs.org The positively charged guanidino group serves as an arginine mimetic, which is expected to bind to the negatively charged Asp-189 residue located in the S1 specificity pocket of the enzyme. nih.govresearchgate.net While many early guanidine and amidine-based inhibitors showed poor selectivity, later research focused on developing derivatives with improved specificity for uPA over other related serine proteases like trypsin, thrombin, and factor Xa. nih.govresearchgate.net

Quantitative structure-activity relationship (QSAR) analyses have been performed on substituted phenylguanidines to understand the factors governing their inhibitory potency against urokinase. acs.orgacs.org These studies help in the rational design of more potent and selective inhibitors. For example, (4-Aminomethyl)phenylguanidine derivatives have been developed as highly selective nonpeptidic inhibitors of human urokinase. nih.gov

Table 2: Inhibition of Urokinase and Other Serine Proteases by Phenylguanidine Analogues

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Selectivity Notes |

| Phenylguanidines | Urokinase (uPA) | Micromolar range | Often show cross-reactivity with trypsin, thrombin, fXa, or plasmin. nih.gov |

| WX-293T (Ureido-substituted) | Urokinase (uPA) | 2.4 µM | Selectivity ratio vs. plasmin, fXa, and tPA is at least 400; vs. thrombin is 250. nih.gov |

This table synthesizes general findings on phenylguanidine inhibitors of urokinase. nih.gov

Mitogen- and stress-activated protein kinase 1 (MSK1) is a nuclear kinase activated by extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov MSK1 is involved in the cellular response to stress and mitogens and plays a role in inflammatory diseases, making it a potential therapeutic target. nih.gov

In the search for new MSK1 inhibitors, a library screening identified 6-phenylpyridin-2-yl guanidine as a promising starting point, or "hit," with a half-maximal inhibitory concentration (IC₅₀) of approximately 18 µM. nih.gov This discovery prompted the design and synthesis of various derivatives and analogues to explore the structure-activity relationship and develop more potent inhibitors. nih.gov The research demonstrates that the aryl guanidine scaffold is a viable pharmacophore for targeting the MSK1 active site. nih.gov

Table 3: Comparative IC₅₀ Values of MSK1 Inhibitors

| Compound | Target Enzyme | IC₅₀ |

| 6-phenylpyridin-2-yl guanidine (Hit Compound 1a) | MSK1 | ~18 µM |

| H89 | MSK1 | Data not specified in source |

| Fasudil (HA-1077) | MSK1 | Data not specified in source |

| PHA767491 | MSK1 | Data not specified in source |

This table is based on data presented for the hit compound from a screening library and other known MSK1 inhibitors. nih.gov

Protein disulfide isomerase (PDI) is an enzyme primarily located in the endoplasmic reticulum that catalyzes the formation and rearrangement of disulfide bonds during protein folding. researchgate.net It also exists on the surface of platelets and endothelial cells, where it plays a critical role in thrombus formation. nih.gov Inhibition of PDI is being explored as a novel antithrombotic strategy. nih.gov

Guanidine-containing compounds have been shown to inhibit PDI activity. Kinetic studies using guanidine hydrochloride (GuHCl) revealed that it acts as a mixed-type noncompetitive inhibitor of recombinant human PDI. nih.gov The denaturation of PDI by GuHCl is a complex process that proceeds through the stabilization of partially unfolded intermediates. nih.gov

The inhibitory effect of PDI can disrupt key physiological processes. For example, PDI inhibition has been shown to block the generation of thrombin in human plasma by interfering with the activation of platelet factor V, which was identified as a PDI substrate. nih.gov Studies with isoquercetin, a flavonoid inhibitor of PDI, demonstrated that it could block both platelet factor Va and thrombin generation with an IC₅₀ of approximately 5 µM. nih.gov While not a guanidine derivative, this research highlights the downstream mechanistic consequences of PDI inhibition. Co-incubation of RNase with PDI during thermal unfolding can lead to RNase inactivation, with IC₅₀ values for PDI being in the sub-micromolar range (0.46 ± 0.06 μM), demonstrating PDI's potent enzymatic activity that can be targeted by inhibitors. nih.gov

Inhibition of Specific Enzymes and Enzyme Families

Glycosidase Inhibition (α-Amylase, α-Glucosidase)

The inhibition of glycosidases, such as α-amylase and α-glucosidase, is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.netnih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov While extensive research has been conducted on various natural and synthetic compounds for their inhibitory effects on these enzymes researchgate.netresearchgate.netnih.govukm.my, specific data on the α-amylase and α-glucosidase inhibitory activity of this compound is not prominently available in the reviewed scientific literature.

Studies on other chemical classes, such as flavonoids, anthocyanins, and metal complexes, have demonstrated significant inhibitory potential, often reporting IC50 values to quantify potency. nih.govnih.govnih.gov For instance, plant extracts have shown α-glucosidase inhibition with IC50 values ranging from potent (0.63 µg/mL) to moderate. nih.govukm.my The evaluation of this compound against these enzymes would be necessary to determine its potential role in this therapeutic area.

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

DNA Gyrase: Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.govyoutube.com It represents a validated and crucial target for antibacterial agents, as its inhibition leads to bacterial cell death. nih.govyoutube.com While there is no specific research detailing the inhibition of DNA gyrase by this compound, studies on structurally related guanidine derivatives have shown activity. For example, N-(6-chloro-4-phenylquinazolin-2-yl)guanidine was identified as a potent inhibitor of E. coli DNA gyrase, acting as a gyrase poison by stabilizing the enzyme-DNA cleavage complex. nih.gov This suggests that the guanidine moiety, in combination with a substituted phenyl ring, can be a pharmacophore for DNA gyrase inhibition.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids. nih.govrsc.org Consequently, DHFR inhibitors are used as anticancer and antimicrobial agents. nih.gov Prominent examples include methotrexate. nih.gov A review of the literature did not yield specific data on the inhibitory activity of this compound against DHFR. Further screening would be required to ascertain any potential activity against this target.

Kinase Inhibition (e.g., BRAF through Allosteric Mechanisms, Trk Family Kinases)

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them prime drug targets. nih.govnih.gov

BRAF Kinase: BRAF is a serine/threonine kinase in the MAPK signaling pathway, and its mutations, such as BRAF-V600E, are oncogenic drivers in many cancers, including melanoma. nih.govnih.gov Research into guanidinium-based derivatives has explored their potential as kinase inhibitors, drawing structural comparisons to the approved inhibitor sorafenib. nih.gov Studies have shown that certain 3,4'-substituted bis-guanidinium derivatives can significantly inhibit RAF-1, a related kinase. nih.gov Docking studies suggest that the guanidinium (B1211019) group is a relevant moiety for designing protein kinase inhibitors. nih.gov While these findings highlight the potential of the chemical class, direct evidence of this compound acting as a BRAF inhibitor, particularly through allosteric mechanisms, is not currently available. Allosteric inhibitors that target regions outside the highly conserved ATP-binding site are of growing interest as a strategy to overcome drug resistance. f1000research.comresearchgate.net

Trk Family Kinases: The Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, TrkC) are tyrosine kinases that, when activated by oncogenic fusions, become potent drivers of various cancers. nih.gov Small molecule inhibitors targeting the ATP-binding site of Trk kinases are an established therapeutic strategy. nih.gov There is currently no specific data in the reviewed literature concerning the inhibition of Trk family kinases by this compound.

Table 1: Kinase Inhibition by Guanidinium-Based Analogues This table presents data for related guanidinium compounds to provide context for potential kinase-inhibiting activity.

| Compound Class | Target Kinase | Activity | Reference |

|---|---|---|---|

| 3,4'-substituted bis-guanidiniums | RAF-1/MEK-1 | High percentage inhibition observed | nih.gov |

| 4,4'-bis-guanidiniums | Panel of kinases | No significant inhibition observed | nih.gov |

Inhibition of Nanozyme Catalytic Activity

Nanozymes are nanomaterials with intrinsic enzyme-like properties that have found applications in biomedicine and biotechnology. nih.gov The catalytic activity of these materials can be modulated by external agents. Studies have shown that guanidine chloride (GuHCl) can act as a reversible inhibitor of iron oxide nanozymes (IONzymes), which exhibit peroxidase-like activity. nih.gov Kinetic analysis revealed that GuHCl competes with the H2O2 substrate, likely through direct interaction of the guanidyl group with the iron atoms at the nanozyme's active site, thereby affecting their electron density and inactivating the nanozyme. nih.gov Although this demonstrates that the guanidine group can inhibit nanozyme activity, specific studies on the effect of the more complex molecule, this compound, have not been reported.

Receptor Binding and Modulation Studies

Ligand-Receptor Selectivity Profiling and Affinity Determination

The guanidine functional group is a key feature in many compounds designed to interact with biological receptors. Research on novel guanidine derivatives has demonstrated their capacity for high-affinity and selective binding to various receptors. For instance, studies on guanidine-based compounds originally designed as histamine (B1213489) H3 receptor (H3R) antagonists revealed that minor structural modifications could shift their selectivity and confer potent antagonist activity at muscarinic M2 and M4 receptors (hM2R and hM4R), with binding affinities (Ki) in the low nanomolar range. nih.gov This highlights the privileged nature of the guanidine scaffold in receptor-targeted drug design.

Currently, a specific ligand-receptor selectivity profile and affinity determination for this compound across a broad panel of receptors is not available in the public domain literature. Such profiling would be essential to understand its potential pharmacological effects and off-target activities.

Table 2: Receptor Affinity for Analogous Guanidine Derivatives This table shows binding affinities for related guanidine compounds at human muscarinic receptors, illustrating the potential for high-affinity receptor interaction.

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| ADS1017 | hM2R | 37 nM | nih.gov |

| ADS1017 | hM4R | 68 nM | nih.gov |

| ADS10227 | hM2R | 2.8 nM | nih.gov |

| ADS10227 | hM4R | 5.1 nM | nih.gov |

Binding Kinetics and Equilibrium Analysis (e.g., Association and Dissociation Rates)

Beyond equilibrium affinity (Ki), the kinetic parameters of ligand-receptor binding, such as the association rate constant (kon) and dissociation rate constant (koff), provide deeper insights into a compound's mechanism of action and potential duration of effect. A slow dissociation rate, for example, can lead to prolonged receptor occupancy and a longer duration of action. The analysis of binding kinetics involves measuring the binding of a ligand over time to determine these rates.

While the principles of binding kinetics are well-established, specific experimental data detailing the association and dissociation rates for this compound at any particular receptor are not found in the reviewed scientific literature. Determining these kinetic parameters would be a critical step in characterizing its pharmacological profile.

Allosteric Modulation of Receptor Function

Allosteric modulators are molecules that bind to a site on a receptor that is topographically distinct from the orthosteric site, where the endogenous ligand binds. This binding event induces a conformational change in the receptor, which in turn modulates the affinity or efficacy of the orthosteric ligand. Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), enhancing, inhibiting, or having no effect on the orthosteric ligand's function, respectively. This mechanism offers a more nuanced approach to drug design, as allosteric modulators only exert their effects in the presence of the endogenous ligand, potentially leading to fewer side effects.

While direct in vitro mechanistic studies on the allosteric modulation of receptor function by this compound are not extensively available in the public domain, the guanidine moiety is a common feature in various known allosteric modulators. For instance, studies on other G protein-coupled receptors (GPCRs) have identified compounds with guanidine or similar basic groups that act as allosteric modulators. These modulators can influence receptor signaling in a pathway-selective manner, a phenomenon known as "biased allosterism". nih.gov

The potential for this compound and its analogues to act as allosteric modulators would likely depend on the specific receptor and the location of the allosteric binding pocket. The physicochemical properties conferred by the chloro and methyl substitutions on the phenyl ring, combined with the basic guanidine group, would dictate the binding affinity and the nature of the allosteric effect. Further research, including radioligand binding assays and functional studies in the presence of an orthosteric agonist, would be necessary to fully characterize the allosteric modulatory potential of this compound.

Interaction with Specific Receptor Systems (e.g., NMDA Receptor Ion-Channel Site, 5-HT5A/5-HT7 Receptors)

NMDA Receptor Ion-Channel Site

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory formation, is a known target for various channel blockers. youtube.com These blockers can enter the ion channel when it opens and physically occlude it, thereby inhibiting ion flow. nih.gov While specific data for this compound is limited, a structurally related compound, N-(2-chloro-5-thiomethylphenyl)-N′-(3-methoxyphenyl)-N′-methylguanidine ([¹¹C]GMOM), has been identified as a non-competitive NMDA receptor antagonist that binds to the ion-channel site. nih.gov In vitro binding studies of [³H]GMOM have shown a complex interaction with the NMDA receptor ionophore, with non-linear Scatchard plots and biphasic inhibition by known open-channel blockers. nih.gov

The interaction of such compounds with the NMDA receptor channel is often voltage-dependent. The positively charged guanidinium group at physiological pH would likely facilitate interaction with negatively charged residues within the channel pore. The lipophilicity and structure of the substituted phenyl ring would also influence the binding affinity and kinetics.

5-HT5A/5-HT7 Receptors

Phenylguanidine derivatives have been investigated for their activity at serotonin (B10506) (5-HT) receptors. Specifically, cyclic guanidines have been identified as potent dual ligands for the 5-HT5A and 5-HT7 receptors. nih.gov While this compound is an acyclic guanidine, the general structural motif of a substituted phenyl ring attached to a guanidine core is a feature in some serotonin receptor ligands. The structure-activity relationship (SAR) studies of phenethylamine (B48288) analogues for 5-HT2 receptors have shown that substitutions on the phenyl ring significantly influence binding affinity. nih.govnih.gov

Table 1: Comparative Binding Affinities of a Related Guanidine Compound at NMDA Receptors

| Compound | Target | Assay | IC₅₀ (nmol L⁻¹) | Reference |

| GMOM | NMDA Receptor | [³H]MK-801 Competition | ~19 | nih.gov |

This table presents data for a structurally related compound, not this compound itself, to provide context on the potential interactions of this chemical class.

Investigation of Molecular Target Interactions Beyond Classical Enzymes and Receptors

DNA Affinity and Intercalation Studies

The guanidinium group, being protonated and positively charged at physiological pH, has a natural propensity to interact with the negatively charged phosphate (B84403) backbone of DNA. This electrostatic interaction can be a driving force for the binding of guanidine-containing compounds to DNA. Depending on the structure of the aromatic moiety, these compounds can bind to DNA through various modes, including groove binding and intercalation.

Membrane Interaction Mechanisms (e.g., related to Antimicrobial Action)

The antimicrobial activity of many cationic compounds, including those containing a guanidinium group, is often attributed to their ability to disrupt bacterial cell membranes. nih.govukhsa.gov.uk The positively charged guanidinium headgroup can interact electrostatically with the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and teichoic acids. This initial interaction is followed by the insertion of the hydrophobic part of the molecule into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately cell death. rsc.org

Although specific studies on the membrane interaction mechanism of this compound are not available, the general principles of action for amphiphilic guanidine compounds can be applied. The 5-chloro-2-methylphenyl group provides the necessary lipophilicity to partition into the hydrophobic core of the bacterial membrane. The balance between the hydrophilicity of the guanidine group and the lipophilicity of the substituted phenyl ring is crucial for its antimicrobial efficacy.

Studies on lipoguanidines, which are hybrids of guanidine and fatty acids, have demonstrated their ability to disrupt bacterial membranes and sensitize Gram-negative bacteria to other antibiotics. nih.gov This suggests that the guanidine moiety plays a key role in the initial targeting of the bacterial membrane.

Table 2: Antimicrobial Activity of a Structurally Related Guanidine Derivative

| Compound Class | Organism | MIC (µg/mL) | Mechanism of Action | Reference |

| Lipoguanidines | Klebsiella pneumoniae | Varies (e.g., 5g sensitizes to rifampicin) | Membrane Disruption | nih.gov |

| Lipoguanidines | Acinetobacter baumannii | Varies (e.g., 5g sensitizes to rifampicin) | Membrane Disruption | nih.gov |

| Lipoguanidines | Pseudomonas aeruginosa | Varies (e.g., 5g sensitizes to rifampicin) | Membrane Disruption | nih.gov |

| Lipoguanidines | Escherichia coli | Varies (e.g., 5g sensitizes to rifampicin) | Membrane Disruption | nih.gov |

This table illustrates the membrane-disrupting potential of guanidine-containing compounds. The specific activity of this compound would need to be determined experimentally.

Structure Activity Relationship Sar Analysis of 1 5 Chloro 2 Methylphenyl Guanidine Derivatives

Impact of Substituents on the Phenyl Ring on Activity and Selectivity (e.g., Chloro, Methyl, Other Functional Groups)

The nature, position, and electronic properties of substituents on the phenyl ring are critical determinants of a compound's biological activity and selectivity. The parent scaffold, 1-(5-chloro-2-methylphenyl)guanidine, features a chlorine atom at the 5-position and a methyl group at the 2-position. The interplay of these and other functional groups dictates the molecule's interaction with its target binding pocket.

Research on analogous N-arylguanidine series has consistently shown that both the electronic character (electron-withdrawing vs. electron-donating) and the lipophilicity of substituents significantly modulate potency. For instance, in studies on N2-phenylguanines as inhibitors of Herpes simplex virus thymidine kinases, compounds bearing hydrophobic, electron-attracting groups in the meta position of the phenyl ring, such as trifluoromethyl, were found to be the most potent inhibitors of both type 1 and type 2 enzymes nih.govnih.gov. This suggests that the meta-chloro substituent in the this compound scaffold likely plays a crucial role in activity. Potency in these series was positively correlated with the hydrophobicity (π values) of meta substituents and the resonance parameter (R) of para substituents nih.gov.

Conversely, the position of the substituent is paramount. Studies on N,N'-diarylguanidines as NMDA receptor antagonists revealed that substituents in the ortho or meta positions of the phenyl rings conferred greater affinity compared to para-substituted derivatives nih.gov. This highlights the importance of the ortho-methyl group in the title compound's framework, which may serve to orient the molecule optimally within the receptor's binding site or to establish favorable hydrophobic interactions. The combination of an electron-withdrawing chlorine at the meta position and a lipophilic methyl group at the ortho position presents a specific electronic and steric profile that can be systematically explored. Altering these groups—for example, by replacing the methyl group with a larger alkyl group to probe for steric hindrance or the chloro group with a fluoro group to modify electronic properties—is a key strategy in lead optimization.

| Compound Series | Substituent Position | Favorable Properties | Effect on Activity | Reference |

|---|---|---|---|---|

| N2-Phenylguanines | Meta | Hydrophobic, Electron-withdrawing (e.g., -CF3) | Increased Potency | nih.gov |

| N2-Phenylguanines | Para | Negative correlation with hydrophobicity (π) | Decreased Potency | nih.gov |

| N,N'-Diarylguanidines | Ortho/Meta | Alkyl groups (e.g., -Ethyl, -Isopropyl) | Increased Affinity | nih.gov |

| N,N'-Diarylguanidines | Para | General | Lower Affinity vs. Ortho/Meta | nih.gov |

| Phenylpyrimidinylguanidines | Para | Bulky lipophilic group (e.g., -tert-Butyl) | Increased Inhibition | acs.org |

Role of Guanidine (B92328) Moiety Modifications on Potency and Target Engagement

The guanidine group is the cornerstone of the pharmacophore for this class of compounds. Its basicity (pKa ≈ 13.5) ensures it is protonated at physiological pH, forming a positively charged guanidinium (B1211019) cation. This cation is pivotal for target engagement, primarily through the formation of strong, directional hydrogen bonds and salt bridges with negatively charged amino acid residues (e.g., aspartate, glutamate) in the target's active site nih.gov.

While the core guanidine function is often essential, its substitution can profoundly impact activity and selectivity. Modifications typically involve N-alkylation or N-acylation. For example, the introduction of small alkyl groups (e.g., methyl, ethyl) on one of the guanidine nitrogens can introduce steric constraints that may favor binding to one target over another. In a series of diarylguanidines, the addition of a methyl group to a guanidine nitrogen (creating a trisubstituted guanidine) retained high affinity for the NMDA receptor ion channel site while significantly reducing affinity for sigma receptors, thereby dramatically enhancing selectivity nih.gov. This demonstrates that even subtle modifications to the guanidine moiety can be a powerful tool for tuning the selectivity profile of a lead compound. Such modifications can also influence bioavailability by altering the pKa and lipophilicity of the molecule, although a highly basic guanidino group is often associated with poor oral bioavailability researchgate.net.

| Modification Type | Example | Observed Effect | Compound Series | Reference |

|---|---|---|---|---|

| N-Methylation | N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | Retained NMDA affinity, significantly reduced sigma receptor affinity | Diarylguanidines | nih.gov |

| N-Alkylation / N-Acylation | General Modification | Can modulate receptor subtype specificity | Integrin Ligands | researchgate.net |

| Unsubstituted Guanidine | Positively charged guanidinium | Forms key ionic bond with Asp/Glu residues | Histamine (B1213489) H3R Ligands | nih.gov |

Influence of Bridging Linkers and Conformational Constraints (e.g., Cyclic Mimetics) on Biological Interactions

Replacing a flexible alkyl linker with a more conformationally restricted unit, such as a cyclohexylene or p-phenylene ring, can have dramatic effects on activity and selectivity. This strategy reduces the entropic penalty upon binding, potentially increasing affinity. However, it can also lead to a complete shift in the pharmacological profile. In one notable example, replacing a flexible seven-carbon chain in a histamine H3 receptor antagonist with a semi-rigid 1,4-cyclohexylene or p-phenylene group resulted in a significant decrease in H3R activity but the emergence of potent antagonist activity at muscarinic M2 and M4 receptors nih.gov. This demonstrates that conformational constraint is a powerful tool not only for optimizing potency for a single target but also for redirecting a molecule's selectivity toward new targets. Cyclic mimetics, such as 2-aminobenzimidazoles, can also be designed to lock the core structure into a specific, biologically active conformation, leading to improved potency nih.gov.

| Structural Modification | Effect on Conformation | Observed Biological Outcome | Compound Series | Reference |

|---|---|---|---|---|

| Lengthening linker between guanidine and aryl group | Increased flexibility | Increased inhibitory potency | Phenylpyrimidinylguanidines | acs.orgnih.gov |

| Replacement of flexible alkyl linker with rigid cyclohexylene/phenylene ring | Increased rigidity / conformational constraint | Loss of H3R antagonism, gain of potent M2R/M4R antagonism | Histamine H3R Antagonists | nih.gov |

| Introduction of cyclic mimetics (e.g., 2-aminobenzimidazole) | Constrained, rigid structure | Potent inhibition of MSK1 activity | Pyridine-2-yl guanidines | nih.gov |

Stereochemical Effects on Molecular Recognition and Functional Activity

Stereochemistry is a fundamental aspect of molecular recognition, as biological targets like enzymes and receptors are chiral environments. The introduction of stereocenters into a molecule can lead to enantiomers or diastereomers that exhibit significantly different biological activities. Even in the absence of a traditional chiral center, geometric isomerism (cis/trans or E/Z) can play a similar role in dictating how a molecule fits into a binding site.

In the development of guanidine derivatives, when a flexible linker was replaced by a 1,4-disubstituted cyclohexylene ring, the resulting (E) and (Z) isomers were separated and pharmacologically tested independently nih.gov. This separation underscores the critical importance of stereochemistry; the distinct spatial arrangement of the substituents in the two isomers invariably leads to different interactions with the target receptor, resulting in different affinities and functional activities. The isomer that presents the key pharmacophoric features (the guanidinium group and the aryl ring) in the correct spatial orientation for optimal interaction with the binding site will display higher potency, while the other isomer may be significantly less active or inactive. Therefore, controlling the stereochemistry is a crucial element in the design of advanced guanidine analogues to maximize desired activity and minimize potential off-target effects.

Development of Comprehensive Pharmacophoric Models for Design of Advanced Guanidine Analogues

A pharmacophore model is an abstract representation of the key steric and electronic features required for a molecule to interact with a specific biological target nih.gov. For guanidine-based ligands, these models are invaluable tools for rational drug design and virtual screening. The development of a pharmacophore model for analogues of this compound would involve identifying the essential chemical features from a set of active compounds and their spatial relationships.

Typically, a pharmacophore model for this class of compounds would include:

A Hydrogen Bond Donor Feature: Representing the N-H groups of the guanidine moiety.

A Positive Ionizable Feature: Representing the delocalized positive charge of the guanidinium cation.

A Hydrophobic/Aromatic Feature: Corresponding to the 2-methylphenyl ring.

A Hydrogen Bond Acceptor Feature: Potentially corresponding to the 5-chloro substituent, depending on the nature of the binding pocket.

These features are arranged in a specific 3D geometry. The model is generated by aligning a series of active molecules and extracting the common features responsible for their activity creative-biolabs.com. Once validated, this pharmacophore model serves as a 3D query to screen large chemical databases, identifying novel and structurally diverse compounds that possess the necessary features for biological activity but may have different core scaffolds nih.gov. This approach accelerates the discovery of new hit compounds. Furthermore, the model can guide the synthetic modification of existing leads by highlighting regions of the molecule that can be altered and identifying which features are essential and must be preserved.

Advanced Applications and Future Research Directions in Substituted Guanidine Chemistry

Development of 1-(5-Chloro-2-methylphenyl)guanidine Derivatives as Chemical Probes for Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function in biological systems. The structural characteristics of this compound make its derivatives promising candidates for development as chemical probes. The guanidinium (B1211019) headgroup can be protonated at physiological pH, allowing for strong electrostatic and hydrogen-bonding interactions with negatively charged residues like aspartate and glutamate (B1630785) in protein binding pockets. researchgate.net

The development of fluorescent probes based on nucleophilic substitution-cyclization reactions offers a potential pathway for transforming guanidine (B92328) derivatives into imaging agents. nih.gov For instance, a derivative of this compound could be functionalized with a fluorophore and a reactive group. Upon interaction with a specific biological target or in a particular cellular environment, a conformational change or chemical reaction could be triggered, leading to a measurable change in fluorescence. This "turn-on" or "turn-off" mechanism would allow for the visualization and tracking of biological processes in real-time.

The substitution pattern on the phenyl ring of this compound—a chloro group at the 5-position and a methyl group at the 2-position—offers fine-tuning of the molecule's properties. The chlorine atom, being electron-withdrawing, and the methyl group, being electron-donating and providing steric bulk, can influence the molecule's pKa, lipophilicity, and binding selectivity. By systematically modifying these substituents or introducing other functional groups, a library of derivatives could be synthesized and screened to identify highly potent and selective chemical probes for various biological targets.

Table 1: Potential Modifications of the this compound Scaffold for Chemical Probe Development

| Modification Site | Potential Modification | Rationale for Probe Development |

| Phenyl Ring | Introduction of a fluorophore (e.g., nitrobenzofurazan) | To enable fluorescent detection and bioimaging applications. |

| Guanidine Group | Attachment of a photoreactive group (e.g., benzophenone) | For photo-affinity labeling to identify protein binding partners. |

| Phenyl Ring | Replacement of chloro or methyl with other groups | To modulate selectivity and affinity for the target protein. |

| Guanidine Group | Linkage to a biotin (B1667282) molecule | To facilitate pull-down assays and enrichment of target proteins. |

Exploration of Novel Bioactive Scaffolds Derived from the this compound Template

The this compound structure serves as a valuable template for the discovery of novel bioactive scaffolds. The guanidine moiety is a common feature in molecules with a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov The phenylguanidine core of the target compound can be considered a starting point for the design of new therapeutic agents.

One avenue of exploration is the development of antimicrobial agents. The positively charged guanidinium group can selectively interact with the negatively charged components of bacterial membranes, leading to membrane disruption and cell death. kcl.ac.uk The lipophilicity conferred by the chloro- and methyl-substituted phenyl ring can enhance the compound's ability to intercalate into the lipid bilayer. By synthesizing and testing a series of analogs with varied substitution patterns on the phenyl ring, it may be possible to optimize the antimicrobial activity and selectivity of these compounds. mdpi.com

Furthermore, the guanidine scaffold is present in numerous natural products with complex and intriguing architectures, many of which are derived from marine organisms. nih.gov These natural products often exhibit potent biological activities and can serve as inspiration for the design of new drug candidates. The this compound template could be elaborated to mimic the structural features of these natural products, potentially leading to the discovery of novel compounds with unique mechanisms of action. The synthesis of bioactive composite scaffolds for applications such as bone regeneration is another area where guanidine-functionalized materials could be beneficial. nih.govmdpi.com

Table 2: Potential Bioactive Scaffolds Derived from the this compound Template

| Scaffold Type | Therapeutic Area | Rationale |

| Phenylguanidine Analogs | Antimicrobial | The combination of a cationic guanidinium group and a lipophilic phenyl ring can target bacterial membranes. |

| Bicyclic Guanidines | Anticancer | Rigidified structures can lead to higher affinity and selectivity for enzyme active sites or protein-protein interfaces. |

| Guanidino-peptidomimetics | Anti-inflammatory | Mimicking the arginine side chain can inhibit enzymes like nitric oxide synthase. |

| Guanidine-functionalized polymers | Medical Devices | Can impart antimicrobial properties to surfaces and materials. |

Integration of High-Throughput Screening and Computational Design for Discovery of New Guanidine Functionalities

The discovery of novel functions for guanidine-based compounds can be significantly accelerated by integrating high-throughput screening (HTS) and computational design. HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets, enabling the identification of "hit" molecules with desired activities. nih.govchemdiv.comncsu.edu A library of derivatives based on the this compound scaffold could be synthesized and screened to identify compounds with novel biological profiles.

Computational modeling and design play a crucial role in prioritizing which compounds to synthesize and test, thereby making the drug discovery process more efficient. nih.gov Quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of guanidine derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds and to guide the design of new molecules with improved properties.

For instance, a computational model could be developed to predict the binding affinity of this compound derivatives to a specific enzyme. By using this model to screen a virtual library of thousands of potential derivatives, researchers can identify the most promising candidates for synthesis and experimental testing. This in silico approach saves time and resources compared to traditional trial-and-error methods.

Table 3: Synergy of HTS and Computational Design in Guanidine Research

| Technique | Application to Guanidine Research | Expected Outcome |

| High-Throughput Screening (HTS) | Screening a library of this compound derivatives against a panel of kinases. | Identification of novel kinase inhibitors. thermofisher.com |

| Virtual Screening | Docking a virtual library of phenylguanidines into the active site of a bacterial enzyme. | Prioritization of compounds for synthesis and antimicrobial testing. |

| QSAR Modeling | Developing a model that relates the physicochemical properties of substituted guanidines to their antifungal activity. | Design of new guanidine derivatives with enhanced antifungal potency. |

| Molecular Dynamics Simulations | Simulating the interaction of a this compound analog with a cell membrane. | Understanding the mechanism of membrane disruption and guiding the design of more effective antimicrobial agents. |

Challenges and Opportunities in the Academic Research and Translational Potential of Complex Guanidine Structures

Despite the immense potential of substituted guanidines in medicinal chemistry, there are several challenges that need to be addressed to translate promising academic research into clinical applications. One of the primary challenges is the synthesis of complex guanidine structures. While numerous methods for guanidine synthesis exist, the construction of highly substituted and sterically hindered guanidines can be difficult and may require multi-step synthetic routes. acs.orgrsc.org

Another challenge is the potential for off-target effects. The guanidinium group's ability to interact with a wide range of biological targets can lead to a lack of selectivity and potential toxicity. nih.gov Therefore, careful optimization of the entire molecular structure is necessary to achieve the desired target specificity. The development of guanidine-based drugs is often hampered by poor economic incentives and challenging regulatory requirements, which can slow down the translation of academic discoveries into new therapies. kcl.ac.uk

However, these challenges also present significant opportunities for innovation. The development of new, more efficient, and versatile synthetic methods for guanidine synthesis is an active area of research. mdpi.com Advances in our understanding of structure-activity relationships, aided by computational tools, are enabling the design of more selective and potent guanidine-based compounds. mdpi.com The inherent bioactivity of the guanidine moiety ensures that it will remain a key structural motif in the development of future therapeutic agents. researchgate.net The continued exploration of guanidine-containing natural products will undoubtedly provide new leads for drug discovery. nih.gov

The translational potential of complex guanidine structures like derivatives of this compound is significant. With a concerted effort from synthetic chemists, pharmacologists, and computational scientists, the challenges associated with their development can be overcome, paving the way for a new generation of guanidine-based drugs to address unmet medical needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.